1-(2-Bromoethyl)-3,5-dimethoxybenzene
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Description
1-(2-Bromoethyl)-3,5-dimethoxybenzene, also known as 3,5-dimethoxy-1-(2-bromoethyl)benzene, is an aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C9H11BrO2 and a molecular weight of 216.07 g/mol. This compound is a derivative of the aromatic benzene ring and possesses two methoxy groups and one bromoethyl group. It is insoluble in water, but soluble in many organic solvents.
Scientific Research Applications
Application of 1-(2-Bromoethyl)naphthalene in Biochemistry
- Scientific Field : Biochemistry
- Summary of Application : 1-(2-Bromoethyl)naphthalene has applications in research fields such as Western blotting, Immunoprecipitation, immunogen, and in purification processes .
- Results or Outcomes : The specific results or outcomes are not detailed in the source. However, given its use in various biochemical applications, it can be inferred that this compound plays a crucial role in these processes .
Synthesis of 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine
- Scientific Field : Organic Chemistry
- Summary of Application : The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine was synthesized as a versatile precursor for ionic liquids (ILs) .
- Methods of Application : The compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
Applications of (2-Bromoethyl)benzene in Pharmaceutical Synthesis
- Scientific Field : Pharmaceutical Synthesis
- Summary of Application : (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
- Methods of Application : The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% .
- Results or Outcomes : The resulting compound served as a key intermediate in the production of β-peptidomimetics . These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .
Versatility of (2-Bromoethyl)benzene as an Intermediate Compound
- Scientific Field : Organic Chemistry
- Summary of Application : (2-Bromoethyl)benzene is widely used as an intermediate compound in various industries .
- Results or Outcomes : The specific results or outcomes are not detailed in the source. However, given its use as an intermediate compound, it can be inferred that this compound plays a crucial role in these processes .
properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEVVYMBABKZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502585 |
Source
|
Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3,5-dimethoxybenzene | |
CAS RN |
37567-80-9 |
Source
|
Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37567-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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